molecular formula C20H30N2O4 B1231641 1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone

1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone

Cat. No.: B1231641
M. Wt: 362.5 g/mol
InChI Key: QTBFTOLJMPSXCU-UHFFFAOYSA-N
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Description

WAY-324258-A is a chemical compound with the molecular formula C20H30N2O4 and a molecular weight of 362.46. It is known for its high purity and is used in various scientific research applications .

Preparation Methods

The synthesis of WAY-324258-A involves multiple steps, including the use of specific reagents and reaction conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is produced under controlled laboratory conditions to ensure high purity and consistency .

Chemical Reactions Analysis

WAY-324258-A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-324258-A is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-324258-A involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

WAY-324258-A is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • WAY-100635
  • WAY-161503
  • WAY-267464

These compounds share some structural similarities but differ in their specific applications and mechanisms of action .

Properties

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

pyrrolidin-1-yl-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C20H30N2O4/c1-24-17-9-8-15(18(25-2)19(17)26-3)13-21-10-6-7-16(14-21)20(23)22-11-4-5-12-22/h8-9,16H,4-7,10-14H2,1-3H3

InChI Key

QTBFTOLJMPSXCU-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCCC(C2)C(=O)N3CCCC3)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCCC(C2)C(=O)N3CCCC3)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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